molecular formula C11H8BrN B1289391 3-(2-Bromophenyl)pyridine CAS No. 847264-30-6

3-(2-Bromophenyl)pyridine

Cat. No. B1289391
CAS RN: 847264-30-6
M. Wt: 234.09 g/mol
InChI Key: XEQMSSLGEYCVDC-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)pyridine is a brominated aromatic compound that features a pyridine ring substituted with a bromophenyl group at the 3-position. This structure is a key intermediate in the synthesis of various heterocyclic compounds and has applications in the development of pharmaceuticals, agrochemicals, and materials science due to its potential for further functionalization.

Synthesis Analysis

The synthesis of bromophenylpyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes . Although the provided data does not directly discuss the synthesis of 3-(2-Bromophenyl)pyridine, similar methodologies can be applied for its synthesis, such as halogen-lithium exchange followed by electrophilic quenching or direct palladium-catalyzed coupling of bromophenyl halides with pyridine nucleophiles.

Molecular Structure Analysis

The molecular structure of bromophenylpyridine derivatives has been studied using X-ray diffraction, revealing intermolecular interactions such as C-H...X (Cl, Br, π) and π-π interactions that stabilize the crystal structure . These interactions are crucial for understanding the solid-state properties and reactivity of these compounds.

Chemical Reactions Analysis

Bromophenylpyridine compounds are versatile intermediates in various chemical reactions. They can undergo nucleophilic aromatic substitution (SNAr) to introduce different substituents onto the pyridine ring . Additionally, they can participate in carbon-carbon coupling reactions, as demonstrated by the synthesis of novel pyridine derivatives through carbon-carbon coupling . The bromine atom on the phenyl ring serves as a good leaving group, facilitating further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenylpyridine derivatives are influenced by the presence of the bromine atom and the pyridine ring. These compounds typically exhibit good solubility in organic solvents and may show luminescent properties, as observed in cyclometalated complexes . The bromine atom also imparts reactivity towards nucleophilic substitution and facilitates cross-coupling reactions. Theoretical studies, such as DFT calculations, provide insights into the electronic structure, reactivity, and potential biological activity of these molecules .

Scientific Research Applications

Theoretical Studies and Molecular Structure

  • DFT Study : A theoretical study using Density Functional Theory (DFT) was conducted on a related compound, (RS)-(3-bromophenyl) (pyridine-2yl) methanol, to understand its molecular structure and active sites (Trivedi, 2017).

Synthesis and Antibacterial Properties

  • Synthesis of Pyridine Chalcones : Research into pyridine chalcones, closely related to 3-(2-Bromophenyl)pyridine, demonstrated their synthesis and notable antibacterial properties against various bacteria (Jasril et al., 2013).

Crystal Structure Analysis

  • Hydrogen-bonded Dimer Formation : A study on 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine revealed insights into its crystal structure, including the formation of a hydrogen-bonded dimer (Quiroga et al., 2010).

Luminescent Properties and Catalysis

  • Cyclometalated Complexes : Research on cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes revealed their luminescent properties and application in catalysis, particularly in oxidation/Suzuki reactions (Xu et al., 2014).

Molecular Interactions and DNA Studies

  • DNA Interaction Studies : Research into rhenium(I) complexes, including one with a 2-[5-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine ligand, explored their interaction with DNA and cytotoxicity, providing insights into potential therapeutic applications (Varma et al., 2020).

Corrosion Inhibition

  • Inhibitory Effects on Steel Corrosion : A pyridine derivative study demonstrated its effectiveness as a corrosion inhibitor in acidic media, highlighting potential industrial applications (Saady et al., 2020).

Safety And Hazards

“3-(2-Bromophenyl)pyridine” is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

3-(2-bromophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQMSSLGEYCVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)pyridine

CAS RN

847264-30-6
Record name 3-(2-Bromophenyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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